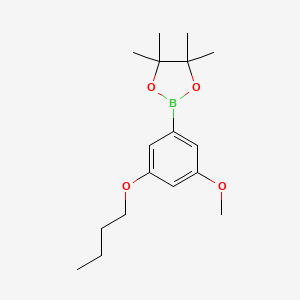

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronate ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) backbone substituted with a phenyl ring bearing 3-butoxy and 5-methoxy groups. The butoxy group introduces steric bulk and lipophilicity, while the methoxy group provides electron-donating effects, stabilizing the boronate moiety and influencing its reactivity in cross-coupling reactions .

Properties

IUPAC Name |

2-(3-butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO4/c1-7-8-9-20-15-11-13(10-14(12-15)19-6)18-21-16(2,3)17(4,5)22-18/h10-12H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXGFXPSUSXMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure ():

-

Substrate Preparation : 3-Butoxy-5-methoxybromobenzene (1.0 mmol) is dissolved in anhydrous THF.

-

Catalyst System : PdCl₂(dppf) (5 mol%) and KOAc (3.0 equiv) are added under inert atmosphere.

-

Borylation : B₂pin₂ (1.2 equiv) is introduced, and the mixture is stirred at 80°C for 12 h.

-

Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc 10:1).

Key Data :

Direct Boronic Acid Esterification

This method condenses 3-butoxy-5-methoxyphenylboronic acid with pinacol in a dehydration reaction.

Procedure ():

-

Reactants : 3-Butoxy-5-methoxyphenylboronic acid (1.0 mmol) and pinacol (1.05 equiv) are combined in dichloromethane.

-

Dehydration : MgSO₄ (1.0 equiv) is added to absorb water, and the mixture is stirred at 25°C for 24 h.

-

Purification : Filtration and solvent evaporation yield the product, with further purification via recrystallization (EtOH).

Optimization Insights :

-

Solvent : Dichloromethane or THF improves solubility.

-

Yield : 70–75% (increases to 88% with molecular sieves).

-

Hazard Notes : Moisture-sensitive; requires inert conditions.

Radical Borylation of Aromatic Amines

A novel method from patent literature () converts aromatic amines to boronates via radical intermediates.

Procedure:

-

Reagents : 3-Butoxy-5-methoxyaniline (1.0 mmol), B₂pin₂ (1.2 equiv), tert-butyl nitrite (1.5 equiv).

-

Conditions : Benzoyl peroxide (2 mol%) in acetonitrile at 25°C for 4 h.

-

Workup : Column chromatography (petroleum ether).

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (GC) | >95% |

| Scalability | Demonstrated at 10 g |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Suzuki-Miyaura | 85% | High | Industrial | >98% |

| Direct Esterification | 75% | Low | Lab-scale | 95% |

| Radical Borylation | 65% | Medium | Pilot-scale | 90% |

Notes :

-

Catalyst Costs : Pd-based catalysts increase expenses in Method 1.

-

Safety : Radical methods (Method 3) require strict temperature control to avoid exothermic side reactions.

Characterization and Validation

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding boronic acid and alcohol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), ethanol, water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation.

Boronic Acids and Alcohols: Formed through hydrolysis.

Scientific Research Applications

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate complexes and facilitating the reaction.

Comparison with Similar Compounds

Key Differentiators of the Target Compound

- Dual Alkoxy Substituents : The combination of 3-butoxy and 5-methoxy groups offers a unique balance of steric bulk and electronic stabilization, making it suitable for reactions requiring both slow kinetics (e.g., controlled couplings) and oxidative stability.

- Lipophilicity: The butoxy chain enhances solubility in non-polar solvents, a trait absent in analogs with shorter alkoxy or halogen substituents (e.g., ) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via a two-step process:

- Step 1 : Lithiation of 3-butoxy-5-methoxybenzene using a strong base (e.g., LDA or n-BuLi) in anhydrous THF at low temperatures (-78°C).

- Step 2 : Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronic ester. Purification is typically achieved via column chromatography (hexane/ethyl acetate) or recrystallization . Key Considerations : Moisture-sensitive reagents require inert atmosphere (N₂/Ar) and anhydrous solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy and butoxy groups) and boron environment.

- ¹¹B NMR : Verify boronic ester formation (δ ~30 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- IR Spectroscopy : Identify B-O stretching (~1350 cm⁻¹) and aromatic C-O bonds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of biaryl structures. Example workflow:

- React with aryl halides (e.g., bromobenzene) under Pd catalysis (e.g., Pd(PPh₃)₄).

- Optimize with bases (e.g., K₂CO₃) and solvents (e.g., DME/H₂O) at 80–100°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving sterically hindered substrates?

- Catalyst Selection : Use bulky ligands (e.g., SPhos or XPhos) to enhance steric tolerance.

- Solvent Systems : Employ toluene or dioxane for better solubility of hindered partners.

- Temperature : Increase to 110–120°C for sluggish reactions.

- Additives : Include CsF or TBAB to stabilize boron intermediates .

Q. How should researchers address contradictions in reported reactivity data (e.g., variable yields)?

Potential factors and solutions:

- Moisture Sensitivity : Ensure rigorous drying of solvents/substrates (e.g., molecular sieves).

- Substituent Effects : Meta vs. para substituents on phenyl rings alter electronic/steric profiles (e.g., electron-withdrawing groups enhance coupling rates) .

- Catalyst Purity : Use freshly prepared Pd catalysts to avoid deactivation.

Q. What strategies mitigate stability issues during storage or reaction?

- Storage : Store at -20°C under inert gas; avoid prolonged exposure to light.

- Degradation Analysis : Monitor via HPLC or GC-MS for hydrolysis byproducts (e.g., boronic acid formation).

- Stabilizers : Add radical inhibitors (e.g., BHT) for long-term storage .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- DFT Calculations : Analyze transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Software Tools : Use Gaussian or ORCA for electronic structure modeling; molecular dynamics (MD) simulations assess solvent effects .

Methodological Guidance

Q. Why does this compound exhibit enhanced reactivity with electron-deficient aryl halides?

The electron-rich boronic ester facilitates transmetallation with electron-deficient partners (e.g., nitro- or cyano-substituted halides). This is driven by:

- Electronic Complementarity : Boron’s Lewis acidity pairs with electron-rich Pd intermediates.

- Steric Accessibility : Linear methoxy/butoxy groups reduce steric hindrance .

Q. How can regioselectivity be controlled in multi-halogenated substrates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.